molecular formula C24H20N4O4 B12476848 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B12476848
M. Wt: 428.4 g/mol
InChI Key: BPMQUAUYLHNOEO-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety, and various substituents such as nitrophenyl and phenyl groups. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step reactions. One common method involves the condensation of 2-nitrobenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized pyrazoloquinolines .

Scientific Research Applications

7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione lies in its specific substituents and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-6,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H20N4O4/c1-24(2)12-16-20(18(29)13-24)19(15-10-6-7-11-17(15)28(31)32)21-22(25-16)26-27(23(21)30)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,25,26)

InChI Key

BPMQUAUYLHNOEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-])C

Origin of Product

United States

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